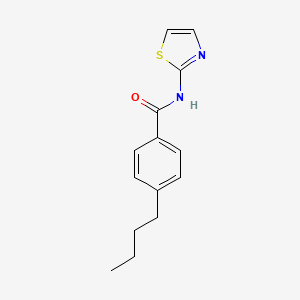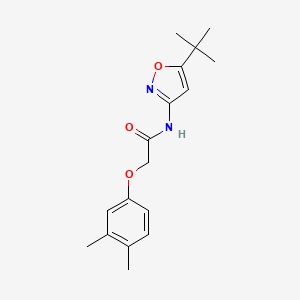
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as 4-Br-PET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been widely studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, it has been shown to modulate the activity of GABA-A receptors, which are important for regulating inhibitory neurotransmission in the brain. In pharmacology, this compound has been used as a tool to study the effects of GABA-A receptor modulation on behavior and cognition. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs targeting GABA-A receptors.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the modulation of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. Specifically, this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of GABA-A receptors. Studies have shown that this compound can enhance the effects of GABA on receptor activity, leading to increased inhibition of neuronal activity in the brain. This can result in a range of physiological effects, including sedation, anxiolysis, and anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its specificity for GABA-A receptors, which allows for targeted modulation of inhibitory neurotransmission in the brain. However, one limitation is that the compound has relatively low potency compared to other GABA-A receptor modulators, which can make it difficult to achieve robust effects at lower concentrations.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of this compound. Another area of interest is the exploration of the compound's effects on different subtypes of GABA-A receptors, which could lead to the development of more targeted therapies for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the physiological and behavioral effects of this compound, as well as its potential applications in clinical settings.
Propriétés
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-10-8-11(16)6-7-13(10)17-15(19)14-9(3)20-18-12(14)5-2/h6-8H,4-5H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXYQBRGFHCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4431801.png)
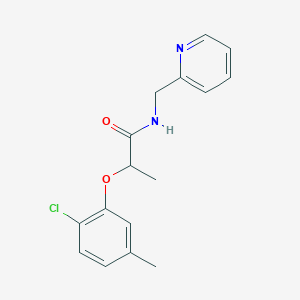
![N-[2-(methylthio)phenyl]-2-phenylbutanamide](/img/structure/B4431812.png)
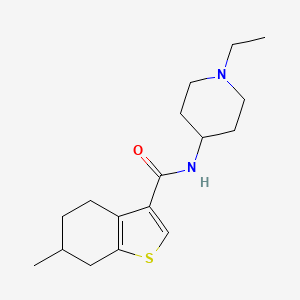
![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)
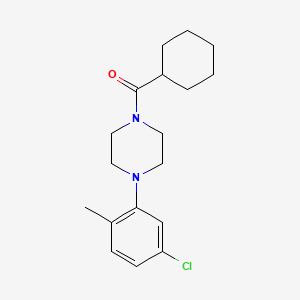
![3-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4431838.png)
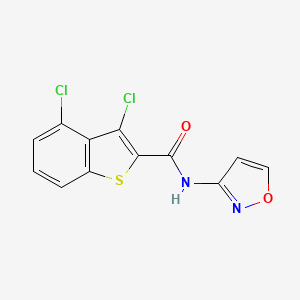
![1-phenyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4431840.png)


